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molecular formula C10H15NO2 B8657409 (6-(Tert-butoxy)pyridin-2-yl)methanol

(6-(Tert-butoxy)pyridin-2-yl)methanol

Cat. No. B8657409
M. Wt: 181.23 g/mol
InChI Key: SKANWNCXXKZYHD-UHFFFAOYSA-N
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Patent
US07696216B2

Procedure details

A solution of 2.32 g (11.1 mmol) of the ester from step C in 25 ml of ethanol is reduced by portion wise addition of 2.09 g (55.4 mmol) of sodium borohydride. HPLC analysis after stirring at r.t. for 12 hours shows complete reaction. The mixture is diluted with methanol and extracted with ethyl acetate/water to yield a yellow oil.
Name
ester
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[N:6]=1)=O.[BH4-].[Na+]>C(O)C.CO>[C:12]([O:11][C:7]1[N:6]=[C:5]([CH2:3][OH:2])[CH:10]=[CH:9][CH:8]=1)([CH3:15])([CH3:13])[CH3:14] |f:1.2|

Inputs

Step One
Name
ester
Quantity
2.32 g
Type
reactant
Smiles
COC(=O)C1=NC(=CC=C1)OC(C)(C)C
Name
Quantity
2.09 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
HPLC analysis after stirring at r.t. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate/water
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(C)(C)(C)OC1=CC=CC(=N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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